molecular formula C10H17N5O4S B3023522 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate CAS No. 1187455-76-0

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate

Cat. No.: B3023522
CAS No.: 1187455-76-0
M. Wt: 303.34 g/mol
InChI Key: BBOQSRULQDVQIR-UHFFFAOYSA-N
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Description

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is a synthetic organic compound featuring a piperazine core substituted with a pyridinyl group and a carboximidamide moiety, paired with a sulfate counterion. The compound’s hydroiodide salt (CAS RN: 849776-32-5) is documented in chemical catalogs, with a melting point of 192–194°C and applications in industrial safety contexts, as indicated by the labor safety code "労57,57-2" .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.H2O4S/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;1-5(2,3)4/h1-4H,5-8H2,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOQSRULQDVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate typically involves the reaction of pyridine derivatives with piperazine and subsequent treatment with carboximidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds


Key Observations :

  • Counterion Impact : The sulfate counterion likely enhances aqueous solubility compared to the hydroiodide salt, as sulfates (e.g., Na₂SO₄) are generally more soluble than iodides in polar solvents .
  • Functional Group Diversity : Substituents like methanesulphonate (in 3d ) or Fmoc groups (in ) modify reactivity and applications, shifting utility from drug intermediates to peptide synthesis.

Physicochemical and Application Comparisons

  • Thermal Stability : The hydroiodide salt’s higher melting point (192–194°C) compared to typical sulfates (e.g., Na₂SO₄ melts at 270°C ) suggests counterion-dependent stability.

Biological Activity

4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C10H15N5·H2SO4. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized for its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. This property is essential for its application in developing treatments for infections caused by resistant bacterial strains. The compound's mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival, although detailed studies are still required to elucidate these pathways fully.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. In vitro assays have shown promising results, indicating that this compound could serve as a lead structure for developing novel anticancer agents .

Neuropathic Pain Management

A significant area of research involves the use of this compound as a phosphodiesterase (PDE) inhibitor. PDE inhibitors have been explored for their potential to alleviate neuropathic pain. Studies have demonstrated that compounds within this class can enhance the analgesic effects of existing medications, suggesting a synergistic approach to pain management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It is believed to modulate receptor activity, influencing neurotransmitter release and cellular signaling processes .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against various bacterial strains, potentially inhibiting growth.
AnticancerInduces apoptosis in cancer cells; further studies needed for detailed mechanisms.
Neuropathic Pain ReliefActs as a PDE inhibitor, enhancing analgesic effects when combined with other medications.

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The study highlighted the compound's potential as a scaffold for developing more effective anticancer therapies .

Case Study: Pain Management

Another investigation focused on the compound's role as a PDE7 inhibitor in treating neuropathic pain. Animal models demonstrated that administration of the compound significantly reduced pain-related behaviors compared to controls, suggesting its efficacy in managing chronic pain conditions .

Q & A

Q. What are the standard synthetic routes for 4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. For example, analogous compounds like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide are synthesized via:

Piperazine ring formation : Reacting ethylenediamine with dihaloalkanes under basic conditions .

Functionalization : Introducing substituents (e.g., pyridinyl groups) via nucleophilic substitution or coupling reactions .

Sulfation : Sulfuric acid or sulfur trioxide is used to introduce the sulfate group under controlled temperatures (e.g., 0–5°C) .

Q. Purification :

  • Liquid-liquid extraction removes unreacted starting materials.
  • Column chromatography (silica gel, eluent: methanol/dichloromethane) isolates the target compound.
  • Recrystallization from ethanol/water mixtures improves purity, yielding ~85% as a brown oil or crystalline solid .

Q. What analytical methods are recommended for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (<2% threshold) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and sulfate group decomposition (~200–300°C) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
  • Respiratory Protection : Use P95 respirators if aerosolization occurs .
  • Storage : Store in sealed containers at 2–8°C to prevent hydrolysis .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for novel derivatives?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., Gibbs free energy barriers for sulfation) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability to guide solvent selection .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Replication : Test the compound at varying concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds .
  • Assay Standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate biological assays .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple studies and identify confounding variables (e.g., solvent choice, cell line variability) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., over 20% yield improvement vs. batch methods) .
  • Catalyst Screening : Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to minimize byproducts .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How does the sulfate group influence the compound’s physicochemical properties?

Property Impact of Sulfate Group Measurement Method
Solubility Enhances water solubility (logP reduced by ~1.5) Shake-flask method
Stability Prone to hydrolysis at pH >8; store at pH 5–6 pH stability testing
Bioavailability Improves intestinal absorption (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) Caco-2 permeability assay

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

  • Analog Synthesis : Prepare derivatives with modifications to the pyridinyl or piperazine moieties .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding interactions (e.g., hydrogen bonds with sulfamoyl groups) .
  • Biological Profiling : Screen analogs against target enzymes (e.g., carbonic anhydrase) and off-targets to assess selectivity .

Q. How can researchers mitigate batch-to-batch variability in physicochemical data?

  • Strict Process Controls : Document reaction parameters (temperature, stirring rate) and raw material sources .
  • Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity and yield .
  • Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers?

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Add chiral resolving agents (e.g., tartaric acid) to enrich desired stereoisomers .
  • Membrane Separation : Employ enantioselective membranes (e.g., cyclodextrin-functionalized) for continuous purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Pyridin-2-ylpiperazine-1-carboximidamide sulfate

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